molecular formula C13H19Cl3N2 B3227690 (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride CAS No. 1261232-13-6

(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B3227690
CAS No.: 1261232-13-6
M. Wt: 309.7 g/mol
InChI Key: KXJIGCKCFRMLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a halogenated piperidine derivative with a 3,4-dichlorobenzyl substituent and a methyl group on the piperidine-3-yl amine. Its molecular formula is C₁₃H₁₉Cl₃N₂, molecular weight 309.67 g/mol, and CAS number 1261230-57-2 . This compound is listed as a discontinued product, likely due to challenges in synthesis, regulatory concerns, or insufficient therapeutic efficacy in preclinical studies .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c1-17(11-3-2-6-16-8-11)9-10-4-5-12(14)13(15)7-10;/h4-5,7,11,16H,2-3,6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJIGCKCFRMLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Cl)Cl)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-13-6
Record name 3-Piperidinamine, N-[(3,4-dichlorophenyl)methyl]-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Overview

(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its unique structure and potential biological activities. Characterized by a piperidine ring with a dichlorobenzyl substitution, this compound exhibits notable interactions with various biological targets, suggesting its utility in treating inflammatory and autoimmune diseases.

The molecular formula of this compound is C13H19Cl3NC_{13}H_{19}Cl_3N, with a molecular weight of approximately 254.8 g/mol. It appears as a white to off-white solid and shows slight solubility in aqueous acid and DMSO when heated .

The compound's mechanism of action involves binding to specific molecular targets, including enzymes and receptors. It is particularly noted for its potential as an inhibitor of Janus kinases (JAKs), which play crucial roles in signaling pathways related to inflammation and immune responses . The inhibition of these pathways may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in signaling pathways. In studies focusing on kinase activity, it demonstrated a significant inhibitory effect on specific kinases .
  • Anti-inflammatory Potential : Due to its structural similarity to known anti-inflammatory agents, it may be effective in reducing inflammation through modulation of immune responses .

Comparative Biological Activity Table

Compound NameMolecular FormulaKey Biological Activity
This compoundC13H19Cl3NJAK inhibition, anti-inflammatory
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochlorideC14H20Cl2N2Organic synthesis intermediate
1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochlorideC12H16Cl2N2Similar structure with different piperidine position
(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochlorideC13H19Cl2NDifferent chlorination pattern

Case Studies

Several studies have investigated the biological activity of related compounds and their derivatives. For example:

  • Inflammation Models : In vivo studies using animal models of inflammation have shown that compounds structurally related to this compound significantly reduce inflammatory markers .
  • Kinase Inhibition Assays : A study profiling various chemicals for kinase activity found that this compound effectively inhibited specific kinases at concentrations below 10 µM, indicating its potential for further development as a therapeutic agent .

Comparison with Similar Compounds

Substituent Position on the Benzyl Group

The 3,4-dichloro substitution on the benzyl group distinguishes this compound from analogues with alternative halogen patterns. For example:

  • 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride (CAS 1292052-82-4) has a 2,4-dichloro substitution , altering electronic properties and steric hindrance .
  • 3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride (CAS in ) replaces the amine-linked methyl group with an ether bond, reducing basicity .

Impact : The 3,4-dichloro configuration may enhance lipophilicity and receptor affinity compared to 2,4-substituted analogues, but this could also increase toxicity risks .

Piperidine Ring Substitution and Functionalization

  • Position of Amine Group : The target compound’s piperidin-3-yl amine contrasts with piperidin-4-yl derivatives (e.g., CAS 1292052-82-4). Ring position affects conformational flexibility and binding to biological targets .

Functional Group Variations

  • Oximino vs. Amine Linkers: Compounds like 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride () feature an oximino (N-O) linker instead of a direct benzyl-amine bond. This introduces polarity and hydrogen-bonding capacity, altering solubility and target interaction .

Physicochemical and Pharmacological Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Discontinued Status
Target Compound 1261230-57-2 C₁₃H₁₉Cl₃N₂ 309.67 3,4-Dichloro-benzyl, methyl-amine Yes
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine HCl 1292052-82-4 C₁₂H₁₅Cl₂N₂ 274.17 2,4-Dichloro-benzyl, piperidin-4-yl Yes
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine diHCl 1062580-52-2 C₁₄H₂₄Cl₂N₂ 291.26 Benzyl, cis-dimethyl No

Key Observations :

  • Discontinued status across multiple analogues (e.g., CAS 886497-67-2 , CAS 1292052-82-4 ) suggests shared challenges in development, such as poor bioavailability or off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.